Superior Binding Affinity for SETDB1-TTD Compared to Reversible TTD Ligand UNC6535
SETDB1-TTD-IN-1 TFA exhibits significantly higher binding affinity for the SETDB1 tandem tudor domain (TTD) than the reversible ligand UNC6535. In fluorescence polarization (FP) assays, SETDB1-TTD-IN-1 demonstrates a Kd of 88 nM for the TTD . In contrast, UNC6535 binds to the TTD with an IC50 of 3.4 µM in a similar TR-FRET assay format [1]. This represents an approximately 38-fold improvement in potency for SETDB1-TTD-IN-1 TFA over UNC6535.
| Evidence Dimension | Binding Affinity (Kd/IC50) for SETDB1 Tandem Tudor Domain (TTD) |
|---|---|
| Target Compound Data | Kd = 88 nM (0.088 µM) |
| Comparator Or Baseline | UNC6535: IC50 = 3.4 µM (3,400 nM) |
| Quantified Difference | Approximately 38-fold higher potency |
| Conditions | Target compound: Fluorescence Polarization (FP) assay. Comparator: TR-FRET assay. |
Why This Matters
Higher binding affinity at the TTD ensures more robust target engagement at lower compound concentrations, reducing the potential for off-target effects and improving assay window in cellular studies.
- [1] MedChemExpress. UNC6535 Product Datasheet. Available at: https://www.medchemexpress.eu/unc6535.html View Source
